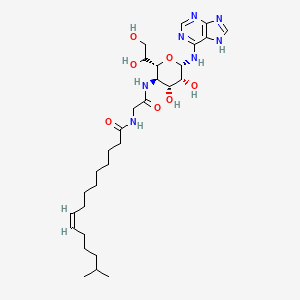
Anicemycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anicemycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Cancer Research
Anisomycin has been extensively studied for its anticancer properties. It has demonstrated efficacy in inhibiting the growth of various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.
Case Studies and Findings
- Inhibition of Tumor Cell Growth : Research involving Streptomyces sp. TP-A0648 revealed that anisomycin effectively inhibits anchorage-independent growth in human ovarian cancer cells (SKOV-3) with a notable IC50 value .
- Breast Cancer Cell Lines : Anisomycin was shown to activate c-Jun N-terminal kinase (JNK) pathways in breast cancer cells, suggesting its potential as a therapeutic agent in this domain .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKOV-3 | Not specified | Inhibition of anchorage-independent growth |
| MDA-MB-231 | 2.57 | Induction of apoptosis via JNK activation |
Neurobiology
Anisomycin's role in neurobiology is particularly intriguing due to its effects on memory processes. It has been implicated in studies related to memory consolidation and post-traumatic stress disorder (PTSD).
Case Studies and Findings
- Memory Consolidation : Anisomycin administration has been shown to disrupt the consolidation of traumatic memories in animal models, indicating its potential utility in PTSD treatment strategies .
- Neural Activity Suppression : Studies indicate that anisomycin can profoundly suppress neural activity, affecting neurotransmitter dynamics within the amygdala and hippocampus .
| Study Focus | Findings | Implications |
|---|---|---|
| Memory Disruption | Reduced anxiety-like behavior post-stress exposure | Potential treatment for PTSD symptoms |
| Neural Activity | Altered neuromodulatory agent concentrations | Challenges in interpreting behavioral study outcomes |
Immunology
Anisomycin also exhibits immunosuppressive properties, particularly through T-cell inhibition. This aspect has implications for transplantation medicine and autoimmune disease research.
Case Studies and Findings
- T-cell Inhibition : Anisomycin has been identified as an immunosuppressant that can inhibit T-cell activation, thereby reducing transplant rejection rates in murine models .
| Application | Effect | Potential Use Case |
|---|---|---|
| T-cell Suppression | Inhibition of activation | Transplantation and autoimmune disease management |
Properties
Molecular Formula |
C30H49N7O7 |
|---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
(Z)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadec-9-enamide |
InChI |
InChI=1S/C30H49N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h5,7,17-20,23,25-27,30,38-39,42-43H,3-4,6,8-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/b7-5-/t20?,23-,25-,26-,27+,30+/m1/s1 |
InChI Key |
MHXSLJSEZYHPNN-CAKOVZNXSA-N |
Isomeric SMILES |
CC(C)CCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Canonical SMILES |
CC(C)CCCC=CCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Synonyms |
anicemycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















